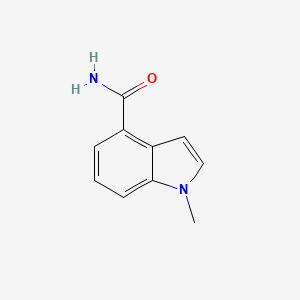

1-methylindole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHQYJXHVKLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methylindole-4-Carboxamide: Technical Profile & Synthetic Utility

Executive Summary

1-Methylindole-4-carboxamide (CAS: 1869869-40-8) represents a critical pharmacophore in modern medicinal chemistry. Unlike the ubiquitous indole-2- and indole-3-substituted derivatives, the indole-4-carboxamide scaffold offers a unique vector for molecular interaction, frequently utilized to target ATP-binding pockets in kinases (e.g., JAK, CDK) and allosteric sites in viral capsid proteins.

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, validated synthetic pathways, and its strategic application in Structure-Activity Relationship (SAR) campaigns. It is designed for researchers requiring high-fidelity data for lead optimization and synthetic planning.

Physicochemical Profile

The 4-position of the indole ring provides a distinct exit vector compared to the natural tryptamine (C3) lineage. The N-methyl group at position 1 serves two primary functions: it eliminates a hydrogen bond donor (HBD), thereby improving membrane permeability, and it blocks metabolic glucuronidation at the indole nitrogen.

Table 1: Core Chemical Specifications

| Property | Value | Context/Relevance |

| Chemical Name | 1-Methyl-1H-indole-4-carboxamide | IUPAC nomenclature |

| CAS Number | 1869869-40-8 | Primary identifier |

| Molecular Formula | C₁₀H₁₀N₂O | Small molecule fragment |

| Molecular Weight | 174.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP | ~1.2 - 1.5 | Favorable lipophilicity for CNS/Cell penetration |

| H-Bond Donors | 1 (Amide NH₂) | Critical for hinge-region binding in kinases |

| H-Bond Acceptors | 2 (Amide O, Indole N) | Interaction with backbone residues |

| Topological Polar Surface Area | ~43 Ų | Predictive of good oral bioavailability |

| Physical State | Off-white to pale yellow solid | Light sensitive; store at -20°C |

Synthetic Methodologies

Synthesis of 1-methylindole-4-carboxamide requires navigating the regioselectivity of the indole ring. Direct electrophilic aromatic substitution usually favors C3. Therefore, synthesis typically relies on pre-functionalized precursors or de novo ring construction.

Validated Synthetic Route (The "Carboxylate" Approach)

The most robust route for scale-up involves the methylation of commercially available methyl indole-4-carboxylate followed by amidation. This avoids the harsh conditions of cyanation on 4-bromoindole.

Step-by-Step Protocol

Phase A: N-Methylation

-

Reagents: Methyl indole-4-carboxylate (1.0 eq), Cs₂CO₃ (1.5 eq), MeI (1.2 eq), DMF (anhydrous).

-

Procedure: Dissolve starting material in DMF (0.5 M). Add Cs₂CO₃ and stir for 15 min. Dropwise add MeI at 0°C. Warm to RT and stir for 2 hours.

-

Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄.[1]

-

Yield: Typically >90%.

Phase B: Saponification (Hydrolysis)

-

Reagents: 1-Methyl-indole-4-carboxylate (from Phase A), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (3:1:1).

-

Procedure: Stir the mixture at ambient temperature (25°C) for 4–6 hours. Monitor by LCMS for disappearance of ester.

-

Workup: Acidify to pH 3–4 with 1N HCl. The acid intermediate (1-methylindole-4-carboxylic acid) will precipitate. Filter and dry.

Phase C: Amidation (The Carboxamide Formation)

-

Reagents: Acid intermediate (1.0 eq), CDI (1,1'-Carbonyldiimidazole) (1.2 eq), NH₄OH (excess) or NH₃ in MeOH.

-

Procedure:

-

Dissolve acid in anhydrous DMF.

-

Add CDI and stir at RT for 1 hour (CO₂ evolution observed) to form the active acyl-imidazole.

-

Add aqueous ammonia (28%) or 7N NH₃/MeOH. Stir for 2 hours.

-

-

Purification: Precipitate with water or purify via flash chromatography (DCM/MeOH gradient).

Pathway Visualization

The following diagram illustrates the logical flow of synthesis and the alternative "Bromo-Indole" route which is less preferred due to palladium cost but useful for late-stage diversification.

Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for gram-scale synthesis due to milder conditions.

Medicinal Chemistry Applications

The 1-methylindole-4-carboxamide motif is not merely a passive scaffold; it acts as a bioisostere for benzamides and purines.

Kinase Inhibitor Design (The "Hinge Binder")

In many kinase inhibitors (e.g., JAK, CDK, GSK-3β), the inhibitor must form hydrogen bonds with the "hinge region" of the ATP-binding pocket.

-

Mechanism: The amide nitrogen (NH₂) acts as a donor to the backbone carbonyl of the hinge residue. The amide carbonyl (C=O) acts as an acceptor from the backbone NH.

-

Why 1-Methyl? The N1-methyl group projects into the solvent-accessible region or a hydrophobic pocket (depending on binding mode), preventing the indole NH from acting as a non-specific donor and reducing polarity to improve blood-brain barrier (BBB) penetration.

Viral Capsid Assembly Modulators (CAMs)

Research into Hepatitis B Virus (HBV) has utilized indole-carboxamides.

-

Application: These molecules bind to the core protein dimer-dimer interface.

-

Structural Logic: The 4-carboxamide provides the necessary rigid geometry to lock the capsid protein in an aberrant conformation, preventing correct viral assembly.

Diagram: Interaction Logic

Figure 2: Pharmacophoric mapping of the scaffold showing key interaction points.

Experimental Validation Protocols

Quality Control: NMR Characterization

To validate the synthesis of 1-methylindole-4-carboxamide, the following ¹H NMR signals (DMSO-d₆) are diagnostic:

-

Amide Protons: Two broad singlets (or one broad hump) typically between δ 7.0–8.0 ppm.

-

N-Methyl: A sharp singlet at δ ~3.8–3.9 ppm (integrating to 3H).

-

Indole C2/C3: Two doublets or multiplets in the aromatic region (δ 6.5–7.5 ppm), distinct from the benzene ring protons.

Solubility & Stability Assay

Before biological testing, the compound must be assessed for aqueous stability.

-

Preparation: Prepare a 10 mM stock in DMSO.

-

Dilution: Dilute to 50 µM in PBS (pH 7.4).

-

Analysis: Incubate at 37°C. Analyze aliquots at T=0, 1h, 4h, 24h via HPLC-UV (254 nm).

-

Expectation: The amide bond is generally stable at physiological pH. Instability suggests hydrolysis to the acid (check retention time shift).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with analogous indole-amides.

-

GHS Classification:

-

Handling: Use a fume hood. Avoid dust formation.[3][4][5][6]

-

Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from

-

PubChem. (2025).[7][8] 1-Methyl-1H-Indole-4-Carboxylic Acid (CID 14987287).[8] National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Synthesis of 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from

-

Medicines for Malaria Venture. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Retrieved from

-

MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Sourcing & Utilization Guide: 1-Methylindole-4-carboxamide (CAS 1869869-40-8)

[1]

Executive Summary & Chemical Profile[1][2]

1-Methylindole-4-carboxamide (CAS 1869869-40-8) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (specifically targeting BTK, JAK, and TYK2 pathways).[1] Its structural significance lies in the C4-carboxamide motif, which frequently serves as a hydrogen bond donor/acceptor pair interacting with the hinge region of kinase ATP-binding pockets.[1]

Unlike generic reagents, the quality of this intermediate directly impacts the structure-activity relationship (SAR) fidelity in early discovery and yield efficiency in process chemistry.[1] This guide outlines the technical criteria for selecting suppliers, validating material quality, and utilizing the compound in high-value synthesis.

Physicochemical Specifications

| Property | Specification | Criticality |

| CAS Number | 1869869-40-8 | Identity Verification |

| Formula | C₁₀H₁₀N₂O | Stoichiometry |

| MW | 174.20 g/mol | Calculation |

| Appearance | Off-white to pale yellow solid | Color indicates oxidation/impurities |

| Solubility | DMSO, DMF, MeOH (warm) | Poor water solubility affects assay prep |

| pKa (Calc) | ~15 (Amide NH) | Weakly acidic; stable in mild base |

| H-Bond Donors | 1 (Amide NH₂) | Critical for Kinase Hinge Binding |

Strategic Sourcing: Evaluating Suppliers

Sourcing this CAS number requires distinguishing between "Catalog Aggregators" and "Original Manufacturers."[1] The synthetic route used by the supplier dictates the impurity profile, which can poison downstream catalytic cycles (e.g., Pd-catalyzed cross-couplings).[1]

Supplier Tiering & Risk Assessment

-

Tier 1 (Primary Manufacturers): Companies that synthesize from raw indole precursors (e.g., Enamine, WuXi AppTec, Combi-Blocks).[1]

-

Tier 2 (Catalog Aggregators): Re-sellers (e.g., MolPort, eMolecules).[1]

The "Route-Specific" Sourcing Audit

When requesting a quote, ask the supplier for the Route of Synthesis (ROS) statement.[1] This reveals hidden risks:

-

Cyanation Route: If made via 4-cyano-1-methylindole, check for Residual Cyanide .[1]

-

Ester Ammonolysis Route: If made from Methyl 1-methyl-1H-indole-4-carboxylate, check for Residual Ester (CAS 39830-66-5) and Acid Hydrolysis byproducts.[1]

Visualization: Supplier Qualification Workflow

The following diagram outlines the decision logic for vetting a supplier for CAS 1869869-40-8.

Caption: Logic flow for selecting and validating suppliers based on scale and impurity risks.

Analytical Validation (Quality Control)[1]

Trusting a Certificate of Analysis (CoA) without verification is a failure of scientific rigor.[1] The following protocol is self-validating and designed to separate the amide product from its most common precursors.

High-Performance Liquid Chromatography (HPLC) Protocol[1]

-

Objective: Quantify purity and detect the "Ester Impurity" (Methyl 1-methyl-1H-indole-4-carboxylate).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Reasoning: TFA suppresses silanol interactions, sharpening the peak of the indole nitrogen.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]

-

Pass Criteria:

Synthetic Utility & Application

1-Methylindole-4-carboxamide is rarely the final drug; it is a scaffold.[1] Its primary utility is in Kinase Inhibitor Design , where the amide group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Functionalization Pathways

To utilize this building block, chemists typically functionalize the C3 or C2 positions.[1][9]

-

C3-Halogenation: Reaction with NIS (N-iodosuccinimide) yields the 3-iodo derivative, a precursor for Suzuki couplings.[1]

-

C2-Lithiation: Direct lithiation (using n-BuLi/LDA) is difficult due to the amide proton.[1] Expert Tip: Protect the amide nitrogen (e.g., with SEM or Boc) if C2 functionalization is required, or use a directing group strategy.[1]

Visualization: Kinase Inhibitor Synthesis Workflow

The diagram below illustrates how this specific CAS is transformed into a bioactive molecule (e.g., a BTK inhibitor analog).

Caption: Synthetic workflow converting the raw material into a functionalized drug candidate via C3-bromination and Suzuki coupling.

Safety & Handling (EHS)[1]

While 1-methylindole (liquid) is known for a potent fecal odor ("stench"), the 4-carboxamide derivative is typically a solid with reduced volatility.[1] However, standard precautions apply.

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust.[1]

-

Solvent Trap: If removing solvents via rotovap, use a secondary cold trap, as indole derivatives can sublime under high vacuum/heat.[1]

-

Storage: Store at 2-8°C, desiccated. Amides can hydrolyze to acids if exposed to atmospheric moisture over long periods.[1]

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14987287, 1-Methyl-1H-indole-4-carboxylic acid (Analogous Structure/Precursor). Retrieved from [Link][1]

-

Google Patents. Indole carboxamide compounds (US20160115126A1).[1] Describes the use of indole carboxamides as BTK inhibitors. Retrieved from

-

Organic Syntheses. Preparation of 1-Methylindole (Precursor Synthesis). Org.[1][2][3][8][10] Synth. 1974, 54, 58. Retrieved from [Link]

Sources

- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. theaspd.com [theaspd.com]

- 10. Methyl Indole-4-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

The Indole-4-carboxamide Scaffold: A Strategic Vector in Medicinal Chemistry

Executive Summary

The indole scaffold is ubiquitous in pharmacopeia, yet the vast majority of medicinal chemistry efforts have historically focused on the C3 (electrophilic substitution) and C5 (analogue of serotonin/melatonin) positions. The Indole-4-carboxamide represents a "privileged but underutilized" vector. Its unique geometry allows substituents to exit the ATP-binding cleft of kinases towards the solvent front, solubilizing hydrophobic cores, or to engage distinct allosteric pockets unavailable to C3/C5 isomers.

This guide details the structural rationale, validated synthetic protocols, and specific biological applications of this scaffold, designed for senior medicinal chemists.

Part 1: Structural Rationale & Vector Analysis

The Geometric Advantage

In typical kinase inhibitor design, the indole NH often binds to the hinge region (Glu/Leu backbone).

-

C3 Substituents: Project deep into the hydrophobic back-pocket (gatekeeper region).

-

C5 Substituents: Project towards the ribose binding pocket.

-

C4-Carboxamide: Projects almost perpendicularly to the C3 vector, often directing the attached group towards the solvent-exposed region or the P-loop .

This vector is critical for:

-

Solubility: Placing polar solubilizing groups (morpholines, piperazines) in the solvent front without disrupting the primary binding mode.

-

Selectivity: Avoiding steric clashes with the "roof" of the ATP pocket found in certain kinases (e.g., JAK2 vs. JAK1 selectivity profiles).

Visualization of Vectors

The following diagram illustrates the divergent vectors of indole substitution, highlighting the unique trajectory of the C4-carboxamide.

Figure 1: Vector analysis of the indole scaffold. The C4 position offers a distinct exit vector compared to the canonical C3/C5 positions.

Part 2: Case Study – Antitubercular Prodrugs

While often explored in oncology (Kinases), the most mechanistic elucidation of this scaffold comes from infectious disease research.

The NITD-304/349 Series

Researchers at Novartis and the NIH identified indole-4-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb).

-

Mechanism: These molecules are prodrugs .[1] They are not active per se but are hydrolyzed inside the bacterium.

-

The Payload: The hydrolysis releases 4-aminoindole .

-

Target: 4-aminoindole mimics a tryptophan precursor, binding to Tryptophan Synthase (TrpAB) and acting as an antimetabolite, causing a lethal halt in protein synthesis.

This highlights the scaffold's stability in human plasma (acting as a carrier) versus its specific activation within the pathogen.

Figure 2: Mechanism of Action for Indole-4-carboxamide antitubercular agents.

Part 3: Synthetic Protocols (The "How-To")

Synthesizing indole-4-carboxamides is non-trivial because the indole C3 position is naturally nucleophilic (enamine-like), making direct electrophilic substitution at C4 impossible.

The Solution: Palladium-Catalyzed Aminocarbonylation of 4-Bromoindole.[2]

Retrosynthetic Logic

Do not attempt to functionalize the indole ring after building it unless using specific precursors (like 3-nitro-2-methylbenzoates). The most robust medicinal chemistry route utilizes commercially available 4-bromoindole .

Detailed Protocol: Pd-Catalyzed Aminocarbonylation

Scope: This protocol tolerates various primary and secondary amines, creating the carboxamide bond in one step.

Reagents:

-

Substrate: 4-Bromoindole (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%) - Crucial for wide bite angle.

-

CO Source: Carbon Monoxide balloon (1 atm) OR Molybdenum Hexacarbonyl (solid source).

-

Base: Et₃N (3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

-

Degassing: Charge a dried Schlenk tube with 4-bromoindole, Pd(OAc)₂, and Xantphos. Evacuate and backfill with Argon (3x) to remove O₂ (O₂ kills the Pd(0) species).

-

Solvation: Add anhydrous 1,4-dioxane and Triethylamine via syringe.

-

Amine Addition: Add the amine coupling partner.

-

CO Introduction:

-

Method A (Gas): Attach a balloon of CO gas.

-

Method B (Solid): Add Mo(CO)₆ (1 equiv) and DBU (1 equiv) if avoiding gas cylinders.

-

-

Reaction: Heat to 80-100°C for 12-16 hours. The solution usually turns dark (Pd black formation indicates catalyst death, but Xantphos usually stabilizes the solution as orange/red).

-

Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Why this works (Causality):

-

Xantphos: The wide bite angle of this bidentate ligand facilitates the reductive elimination of the amide product, which is often the rate-determining step in carbonylations.

-

Unprotected Indole: Unlike C2-lithiation strategies, this Pd-coupling does not require protecting the Indole N-H, saving two synthetic steps (protection/deprotection).

Part 4: Data Presentation & SAR Summary

When optimizing this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed across kinase targets (e.g., IKK

| Feature | Modification | Effect on Potency/Properties |

| Indole N1 | Methylation / Alkylation | Decreased Potency. Most targets require N1-H as a H-bond donor to the hinge region. |

| C4-Amide | Primary Amide (-CONH2) | Moderate. Good H-bond donor, but poor solubility. |

| C4-Amide | N-Methyl Piperazine | High. Excellent solubility; projects into solvent; often improves metabolic stability. |

| C4-Amide | Bulky Hydrophobic (e.g., Benzyl) | Variable. Only tolerated if a specific hydrophobic pocket exists (e.g., in IKK |

| C5 Position | Halogen (F, Cl) | Potency Boost. Often fills a small lipophilic hole; prevents metabolic oxidation at C5. |

Part 5: References

-

Manjunatha, U. H., et al. (2021). "Resistance of Mycobacterium tuberculosis to Indole-4-carboxamides Occurs through Alterations in Drug Metabolism and Tryptophan Biosynthesis."[1] Cell Chemical Biology.

-

[Link]

-

-

Kumar, K., et al. (2003). "Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups."[3] Journal of the American Chemical Society.

-

[Link]

-

-

Cushing, T. D., et al. (2011). "A novel series of IKKβ inhibitors part I: Initial SAR studies of a HTS hit."[4] Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

-

Bamborough, P., et al. (2012). "5-H-Pyrido[4,3-b]indol-4-carboxamides as JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: This refers to the fused system structurally relevant to the vector discussion).

-

[Link]

-

Sources

- 1. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel series of IKKβ inhibitors part I: Initial SAR studies of a HTS hit - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: PARP Inhibitor Pharmacophore – Indole-4-Carboxamide

Topic: PARP Inhibitor Pharmacophore: Indole-4-Carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a rigorous technical analysis of the indole-4-carboxamide scaffold as a potent pharmacophore for Poly (ADP-ribose) Polymerase (PARP) inhibition.[2] While clinical success has been dominated by phthalazinones (Olaparib) and benzimidazole-4-carboxamides (Veliparib), the indole-4-carboxamide represents a critical bioisostere that retains the essential nicotinamide-mimicry required for competitive inhibition at the NAD+ binding site. This document details the structural basis of binding, synthetic pathways, and validation protocols for developing inhibitors within this chemical space.[1]

Part 1: Structural Biology & Pharmacophore Analysis

The Nicotinamide Mimicry Hypothesis

The catalytic domain of PARP1 contains a conserved NAD+ binding pocket. The physiological substrate, NAD+, binds via its nicotinamide moiety, forming key hydrogen bonds that position the molecule for ADP-ribose transfer.[1][3]

-

Pharmacophore Core: The indole-4-carboxamide motif is designed to superimpose directly onto the nicotinamide ring.

-

Critical Interactions:

-

Gly863: The amide oxygen of the inhibitor accepts a hydrogen bond from the backbone amide nitrogen of Gly863.

-

Ser904: The amide nitrogen of the inhibitor donates a hydrogen bond to the side-chain hydroxyl oxygen of Ser904.

-

Tyr907: The aromatic indole core engages in

-

-

Binding Mode Visualization

The following diagram illustrates the interaction network between a generic indole-4-carboxamide inhibitor and the PARP1 catalytic site.

Caption: Interaction map of Indole-4-Carboxamide within the PARP1 catalytic pocket.

Part 2: Medicinal Chemistry & SAR[1][2][4][5][6][7]

Indole vs. Benzimidazole Bioisosterism

The indole-4-carboxamide is a direct bioisostere of the benzimidazole-4-carboxamide found in Veliparib (ABT-888) .

-

Electronic Differences: The indole nitrogen (N1) is not basic, unlike the N3 of benzimidazole. This alters the solvation profile but maintains the donor capability for H-bonds if unsubstituted.

-

Vector Exploration:

-

C2-Position: Ideal for introducing hydrophobic groups (e.g., phenyl, alkyl) to occupy the large hydrophobic sub-pocket.[1]

-

N1-Position: Alkylation here can modulate solubility but may interfere with water-mediated networks if the group is too bulky.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes SAR trends based on the LX-series of indole-4-carboxamides (e.g., LX15) compared to standard inhibitors.

| Compound Class | R-Group (C2 Position) | R-Group (Amide N) | PARP1 IC50 (nM) | Notes |

| Indole-4-carboxamide | Phenyl | H | ~15 - 50 | Good potency; hydrophobic fit. |

| Indole-4-carboxamide | H | (CH2)n-N-Heterocycle | ~10 - 20 | Solubilizing tail improves cell activity. |

| LX15 Analog | Substituted Phenyl | Cyclic Amine linker | 13 | High potency & selectivity [1].[1] |

| Veliparib (Ref) | (Benzimidazole core) | Methyl-pyrrolidine | 5.2 | Clinical benchmark.[1] |

Part 3: Synthetic Methodology

Protocol: Synthesis of Indole-4-Carboxamide Core

This protocol describes the synthesis of a 2-substituted indole-4-carboxamide starting from a methyl indole-4-carboxylate precursor.

Reagents Required:

-

Methyl 6-fluoro-1H-indole-4-carboxylate (Starting Material)

-

Lithium Hydroxide (LiOH)[1]

-

TBTU or HATU (Coupling Reagents)[1]

-

DIPEA (Diisopropylethylamine)[1]

-

Appropriate Amine (e.g., 2-methylpyrrolidine or functionalized piperazine)[1]

Step-by-Step Workflow:

-

Saponification:

-

Dissolve methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in THF/MeOH/H2O (3:1:1).

-

Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

-

Acidify with 1N HCl to pH 3.[1] Filter the precipitate to obtain the Indole-4-carboxylic acid .

-

Checkpoint: Verify carboxylic acid formation via LC-MS (Shift in retention time, mass -14 vs ester).

-

-

Amide Coupling:

-

Purification:

Synthetic Route Diagram

Caption: Synthetic pathway for Indole-4-Carboxamide derivatives.

Part 4: Biological Characterization[6]

Biochemical Assay: Colorimetric PARP Inhibition

This assay quantifies the ability of the compound to inhibit the transfer of biotinylated ADP-ribose onto histone proteins.

Protocol:

-

Coat Plate: Coat a 96-well strip plate with Histones (1 mg/mL in PBS) overnight at 4°C.

-

Block: Wash with PBS-T (0.05% Tween-20) and block with 1% BSA for 1 hour.

-

Reaction Mix: Prepare PARP Cocktail containing:

-

Incubation: Add Cocktail to wells. Incubate for 60 minutes at Room Temperature.

-

Detection:

-

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit to sigmoidal dose-response curve to determine IC50.

Cellular Assay: Synthetic Lethality (BRCA-Deficient Model)

This protocol validates the "PARP Trapping" or catalytic inhibition effect in a relevant disease model.

Protocol:

-

Cell Lines: Use isogenic pairs: e.g., MDA-MB-436 (BRCA1 mut) vs. MDA-MB-231 (Wild Type).[1]

-

Seeding: Seed 500-1000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with compound (0.001 µM to 10 µM) for 6-7 days (continuous exposure).[1]

-

Viability Readout: Add CellTiter-Glo (ATP detection) reagent.[1] Incubate 10 mins. Measure Luminescence.

-

Interpretation: A potent PARP inhibitor should show a significant left-shift in the IC50 curve for the BRCA-mutant line compared to the Wild Type (Synthetic Lethality).

Mechanism of Action Diagram

Caption: Mechanism of Synthetic Lethality induced by PARP inhibition in BRCA-deficient cells.

References

-

Xie, Z., et al. "Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors."[1][2] RSC Advances, 2016, 6, 80784-80796.[1][7] Link

-

Gandhi, V. B., et al. "Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1023-1026.[1] Link

-

Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer." Journal of Medicinal Chemistry, 2009, 52(2), 514–523.[1] Link[1]

-

Trevigen/Bio-Techne.[1] "PARP Universal Colorimetric Assay Kit Protocol." Bio-Techne Datasheet. Link

-

Dallavalle, S., et al. "G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide."[6] Scientific Reports, 2021, 11, 3869.[1][8] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. air.unimi.it [air.unimi.it]

Technical Guide: Biological Activity & Therapeutic Potential of the 1-Methylindole-4-Carboxamide Scaffold

The following technical guide details the biological activity spectrum, medicinal chemistry, and therapeutic potential of the 1-methylindole-4-carboxamide scaffold.

Executive Summary

The 1-methylindole-4-carboxamide scaffold (CAS 1869869-40-8) represents a privileged pharmacophore in modern drug discovery, distinct from its widely utilized isomer, indole-2-carboxamide. While the 2-carboxamide derivatives (e.g., NITD-304) are established MmpL3 inhibitors in tuberculosis, the 4-carboxamide regioisomer exhibits a unique biological profile characterized by kinase hinge-binding affinity and a novel "lethal synthesis" mechanism in mycobacteria.

This guide analyzes the structure-activity relationships (SAR) of the 4-carboxamide core, detailing its role as a prodrug for tryptophan antimetabolites and its utility as a hinge-binder in kinase inhibitor design (JAK/IRAK4).

Chemical Biology & Structural Properties[1][2][3][4][5]

The "Magic" of Position 4

The indole-4-position offers a unique vector for substitution compared to the solvent-exposed 5- or 6-positions. In the context of the carboxamide moiety:

-

H-Bonding Geometry: The 4-carboxamide provides a donor-acceptor motif (

donor, -

Electronic Profile: The 1-methyl group blocks the indole nitrogen, preventing non-specific H-bond donation and improving lipophilicity (

) and metabolic stability against N-glucuronidation.

Structural Distinction

It is critical to distinguish this scaffold from other indole amides:

| Scaffold | Key Biological Target | Mechanism |

|---|---|---|

| Indole-4-carboxamide | Trp Synthase (Mtb), Kinases (JAK/IRAK) | Antimetabolite prodrug; Hinge binder |

| Indole-2-carboxamide | MmpL3 (Mtb) | Transporter inhibition (e.g., NITD-304) |

| Indole-3-carboxamide | Cannabinoid Receptors (CB2) | GPCR modulation |[1]

Biological Activity Spectrum

Antitubercular Activity: The "Lethal Synthesis" Mechanism

Unlike standard antibiotics, 1-methylindole-4-carboxamide derivatives operate via a rare prodrug activation mechanism in Mycobacterium tuberculosis (Mtb).

-

Mechanism of Action (MOA): The carboxamide is not the active species. It is hydrolyzed intracellularly by a specific mycobacterial amidase.

-

The Active Metabolite: The hydrolysis yields 4-aminoindole (or 1-methyl-4-aminoindole).

-

Target: 4-aminoindole acts as a false substrate for Tryptophan Synthase (TrpAB) . It is condensed with serine to form 4-aminotryptophan , a non-functional amino acid analogue.

-

Consequence: Incorporation of 4-aminotryptophan into bacterial proteins results in misfolded, non-functional proteins, leading to bacterial death.

Data Summary: Antitubercular Potency

| Compound Variant | MIC (Mtb H37Rv) | Mechanism |

| 1-methylindole-4-carboxamide | > 50 µM | Poor cellular uptake/activation alone |

| 4-aminoindole (Active Species) | 2–10 µM | Direct Trp synthase interference |

| Halogenated 4-carboxamides | < 1.0 µM | Enhanced lipophilicity & amidase affinity |

Kinase Inhibition (JAK & IRAK4)

The 4-carboxamide group mimics the adenine ring of ATP, allowing it to anchor inhibitors into the kinase hinge region.

-

JAK2 Inhibition: Fused derivatives (e.g., pyrido-indole-4-carboxamides) utilize the carboxamide oxygen to accept a hydrogen bond from the backbone NH of the hinge residue (e.g., Leu932 in JAK2), while the amide

donates to the backbone carbonyl. -

IRAK4 Inhibition: Used as a core scaffold to position solubilizing groups towards the solvent front while maintaining high affinity for the ATP pocket.

Antiviral Potential (SARS-CoV-2)

Recent screens have identified indole-4-carboxylates and carboxamides as inhibitors of the SARS-CoV-2 3CL protease (Mpro) .

-

Activity:

values in the low micromolar range (2–15 µM). -

Binding Mode: The indole core occupies the S2 hydrophobic pocket, while the carboxamide interacts with Glu166, a critical residue for protease dimerization and activity.

Experimental Protocols

Protocol A: Synthesis of 1-Methylindole-4-Carboxamide

Rationale: Direct carboxylation at C4 is difficult. The Hemetsberger or Leimgruber-Batcho synthesis is preferred, or starting from 4-bromoindole.

Step-by-Step Methodology:

-

Starting Material: 4-Bromo-1-methylindole (1.0 eq).

-

Cyanation: Dissolve in anhydrous DMF. Add

(0.6 eq) and -

Reaction: Heat to 100°C under Argon for 12 hours. Monitor by TLC (formation of 4-cyanoindole).

-

Hydrolysis: Treat the crude nitrile with 30%

and -

Purification: Dilute with water, filter precipitate, and recrystallize from Ethanol/Water to yield 1-methylindole-4-carboxamide .

Protocol B: Kinase IC50 Determination (FRET Assay)

Rationale: To validate the hinge-binding potential of the scaffold.

-

Reagents: Recombinant JAK2 kinase, Fluorescently labeled peptide substrate (e.g., STAT5-derived), ATP (

concentration). -

Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Incubation: Mix Kinase + Compound + Peptide in reaction buffer (50 mM HEPES pH 7.5, 10 mM

). Incubate 15 min. -

Initiation: Add ATP to start the reaction. Incubate 60 min at RT.

-

Detection: Add EDTA-containing stop solution with Terbium-labeled anti-phosphopeptide antibody.

-

Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm). Calculate

using a 4-parameter logistic fit.

Visualization of Mechanisms[3]

Pathway: The "Lethal Synthesis" in M. tuberculosis

The following diagram illustrates how the indole-4-carboxamide scaffold is hijacked by mycobacterial enzymes to generate toxic proteins.

Caption: Mechanism of Action in M. tuberculosis. The scaffold acts as a "Trojan Horse," activated by amidase to corrupt tryptophan biosynthesis.

Structural Biology: Kinase Hinge Binding Mode

This diagram represents the logical interaction between the scaffold and a generic kinase hinge region.

Caption: Bidentate hydrogen bonding mode of the 4-carboxamide moiety with kinase hinge backbone residues.

References

-

Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 2021.

-

Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2). Journal of Medicinal Chemistry, 2011.

-

Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (Contrast Reference) Molecules, 2025.

-

Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis. (Reference for 2-carboxamide distinction) Science Translational Medicine, 2013.

Sources

Engineering the Indole Scaffold: A Technical Guide to Next-Gen Kinase Inhibitors

Part 1: The Structural Imperative

Why the Indole Scaffold Dominates Kinase Drug Discovery

The indole moiety is not merely a common chemical structure; in the context of kinase inhibition, it is a "privileged scaffold."[1][2] Its ubiquity in FDA-approved drugs (e.g., Sunitinib, Nintedanib, Osimertinib analogs) stems from its bio-isosteric relationship with the purine ring of Adenosine Triphosphate (ATP).

For the medicinal chemist, the indole core offers a predictable yet malleable template for targeting the ATP-binding cleft of protein kinases.

The ATP Mimicry Mechanism

The kinase ATP-binding pocket is defined by a "hinge region" that connects the N- and C-terminal lobes. Adenine binds here via a bidentate hydrogen-bonding motif. The indole scaffold mimics this interaction:

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

-

C3-Substituents: Can be engineered to accept hydrogen bonds or extend into the "Gatekeeper" region.

The Scaffold Evolution

While early inhibitors utilized simple indole cores, modern "Next-Gen" scaffolds utilize fused systems (e.g., carbazoles) or bioisosteres (e.g., 7-azaindoles) to overcome metabolic liabilities and improve selectivity.

Key Design Paradigms:

-

Type I Inhibitors (ATP-Competitive): Bind to the active "DFG-in" conformation. Typically require a rigid indole core decorated at C3 or C5 to fill the hydrophobic pocket.

-

Type II Inhibitors (Allosteric/DFG-out): Require a "tail" moiety attached to the indole (often at C3) to traverse the gatekeeper residue and occupy the allosteric hydrophobic pocket exposed when the activation loop (DFG motif) flips.

Part 2: Strategic Scaffold Design & Visualization

To design a potent inhibitor, one must map the indole substituents to specific pocket regions.

Diagram 1: Indole-Kinase Pharmacophore Map

This diagram illustrates the logical connection between specific indole positions and kinase pocket domains.

Caption: Pharmacophore mapping of the indole scaffold within the kinase ATP-binding pocket. Blue represents the drug core; Red/Yellow represent protein sub-domains.

Part 3: Synthetic Protocols (The "Make")

High-throughput screening requires robust synthetic routes. Below are two validated protocols for generating kinase-focused indole libraries.

Protocol A: Synthesis of 3-Substituted Oxindoles (Sunitinib Analogs)

Target: Type II RTK Inhibitors (VEGFR/PDGFR). Mechanism: Knoevenagel condensation of oxindole with aldehydes.

Reagents:

-

Oxindole (1.0 eq)

-

Substituted Benzaldehyde or Heteroaryl-aldehyde (1.1 eq)

-

Piperidine (0.1 eq, Catalyst)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, dissolve 1.0 equivalent of oxindole and 1.1 equivalents of the aldehyde in Ethanol (5 mL/mmol).

-

Catalyze: Add catalytic piperidine (3-5 drops).

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product usually precipitates as a yellow/orange solid.

-

Isolate: Cool to room temperature, then chill on ice. Filter the precipitate under vacuum.

-

Purify: Wash the cake with cold ethanol (2x) and diethyl ether (1x). Recrystallize from EtOH/DMF if necessary.

-

Validation: Confirm Z/E isomerism via NOE NMR spectroscopy (The Z-isomer is typically the active kinase inhibitor).

Protocol B: Green One-Pot Synthesis of 3-Substituted Indoles

Target: Src/Abl Kinase Inhibitors. Mechanism: Three-component coupling using Yb(OTf)3 catalyst.[3][4][5]

Reagents:

-

Indole (1.0 eq)

-

Aldehyde (1.0 eq)

-

N-methylaniline (1.0 eq)

-

Catalyst: Yb(OTf)3 immobilized on SiO2 (10 mol%)

Step-by-Step Methodology:

-

Mix: Combine indole (1 mmol), aldehyde (1 mmol), and N-methylaniline (1 mmol) in acetonitrile (3 mL).

-

Sonication/Stir: Stir at room temperature for 6–8 hours (or sonicate for 30 mins for accelerated kinetics).

-

Work-up: Filter the catalyst (reusable). Evaporate the solvent.

-

Purification: Flash column chromatography (Ethyl acetate/Hexane gradient).

Part 4: Validation Workflows (The "Test")

Once synthesized, compounds must be profiled using a robust biochemical assay. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput profiling because it is universal (measures ADP production) and resistant to compound interference (fluorescence quenching).

Diagram 2: ADP-Glo Assay Logic

Caption: The biphasic workflow of the ADP-Glo assay. Step 2 removes background noise (ATP), ensuring the final signal comes solely from kinase activity (ADP).

Detailed Assay Protocol (384-well Format)

Materials:

-

Substrate (e.g., Poly [Glu, Tyr] 4:1)

-

Ultra-Pure ATP (Promega)[7]

Procedure:

-

Compound Prep: Prepare 2.5x serial dilutions of Indole compounds in 1x Kinase Buffer (1% DMSO final).

-

Kinase Reaction (5 µL):

-

Add 2 µL of Compound.

-

Add 2 µL of Kinase Enzyme.

-

Add 1 µL of ATP/Substrate mix.

-

Incubate at Room Temp (RT) for 60 mins.

-

-

ADP Depletion (5 µL):

-

Detection (10 µL):

-

Add 10 µL of Kinase Detection Reagent .[10]

-

Incubate at RT for 30 mins.

-

-

Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

-

Analysis: Calculate IC50 using a sigmoidal dose-response (variable slope) model.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of specific substitutions on the indole scaffold, derived from recent literature on Src and VEGFR inhibitors.

| Indole Position | Substitution | Effect on Potency (IC50) | Mechanistic Rationale |

| N1 | Methylation (-CH3) | Decrease (10-fold loss) | Loss of critical H-bond donor interaction with the Hinge region. |

| C3 | Benzylidene (Oxindole) | Increase (nM range) | Extends into hydrophobic pocket; creates Type II binding architecture. |

| C3 | 4-Methylphenyl | Increase (Src IC50 ~50 µM) | Hydrophobic interaction with the gatekeeper residue. |

| C5 | Fluorine (-F) | Neutral/Slight Increase | Blocks metabolic oxidation (CYP450) without steric clash. |

| C5 | Nitro (-NO2) | Decrease | Electron-withdrawing group reduces electron density of the ring, weakening H-bonds. |

Data synthesized from Rao et al. (2011) and modern SAR reviews.

References

-

Rao, V. K., et al. (2011). 3-Substituted Indoles: One-Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.[3][5] Chapman University Digital Commons.

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).

-

Carna Biosciences. Standard Kinase Assay Protocols using ADP-Glo.

-

Zhang, H., et al. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. MDPI Molecules.

-

Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer a" by V. Kameshwara Rao, Bhupender S. Chhikara et al. [digitalcommons.chapman.edu]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. carnabio.com [carnabio.com]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 10. promega.com [promega.com]

Methodological & Application

Application Note: Hemetsberger-Knittel Synthesis of 4-Substituted Indoles

Topic: Hemetsberger indole synthesis protocol for 4-substituted indoles Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 4-substituted indoles presents a significant challenge in medicinal chemistry. Traditional methods, such as the Fischer indole synthesis, often suffer from poor regioselectivity or harsh conditions when applied to meta-substituted hydrazones, yielding mixtures of 4- and 6-isomers. The Hemetsberger-Knittel indole synthesis offers a superior, regiospecific alternative. By utilizing 2-substituted benzaldehydes as starting materials, this protocol enforces cyclization at the unsubstituted ortho-position, providing exclusive access to the 4-substituted indole core.

This guide details an optimized protocol for the synthesis of ethyl 4-substituted indole-2-carboxylates, including a high-yield modification using ethyl trifluoroacetate as a scavenger in the condensation step.

Scientific Foundation & Mechanism

The Regiochemical Advantage

The Hemetsberger reaction proceeds via the condensation of an aryl aldehyde with an azidoacetate to form an

-

Standard Fischer Approach : Uses meta-substituted phenylhydrazines. Cyclization can occur at either ortho-position, leading to a mixture of 4- and 6-substituted indoles.

-

Hemetsberger Approach : Uses 2-substituted benzaldehydes . The substituent at position 2 blocks one site of nitrene insertion. Cyclization is forced to occur at the open C-6 position (aldehyde numbering), which corresponds to the C-7a bridgehead in the indole. Consequently, the substituent at the original C-2 position ends up at C-4 of the indole.

Reaction Mechanism

The transformation involves two distinct stages:

-

Knoevenagel Condensation : Formation of the stable vinyl azide (

-azidocinnamate). -

Thermolytic Cyclization : Decomposition of the azide to a singlet nitrene, electrocyclization to a

-azirine, and subsequent ring expansion to the indole.

Figure 1: The 2-substituent on the aldehyde (Start) becomes the 4-substituent on the Indole (End) by forcing cyclization to the alternative ortho-carbon.

Experimental Protocol

Reagents & Equipment

-

Starting Material : 2-Substituted Benzaldehyde (e.g., 2-Cl, 2-Br, 2-OMe, 2-NO

). -

Reagent : Ethyl azidoacetate (commercially available or synthesized from ethyl bromoacetate + NaN

). -

Base : Sodium metal (freshly cut) or NaOEt solution (21% in EtOH).

-

Additive (Optional but Recommended) : Ethyl trifluoroacetate (EtTFA).

-

Solvent : Anhydrous Ethanol (Stage 1), Xylene or Toluene (Stage 2).

-

Safety : Blast shield (for azide thermolysis), high-efficiency condenser.

Stage 1: Condensation (Formation of -Azidocinnamate)

Critical Optimization: The use of ethyl trifluoroacetate as a sacrificial electrophile scavenges alkoxide generated during the reaction, preventing side reactions and significantly boosting yield (See Driver et al.).

Step-by-Step:

-

Preparation of Base : Dissolve Sodium metal (2.3 g, 100 mmol) in anhydrous Ethanol (60 mL) under N

atmosphere to generate a NaOEt solution. Cool to -10°C (ice/salt bath). -

Addition : Prepare a mixture of the 2-substituted benzaldehyde (50 mmol) and ethyl azidoacetate (25.8 g, 200 mmol, 4 equiv).

-

Note: A large excess of azidoacetate is often required for hindered aldehydes.

-

-

Reaction : Add the aldehyde/azide mixture dropwise to the cold NaOEt solution over 30–60 minutes. Maintain internal temperature below -5°C.

-

Optimization: If using the Driver modification, add Ethyl Trifluoroacetate (1 equiv) immediately after the aldehyde addition.

-

-

Incubation : Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 12 hours.

-

Workup : Pour the reaction mixture into ice-water (300 mL) containing saturated NH

Cl. -

Isolation : Extract with Diethyl Ether or EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo (bath temp < 40°C to prevent premature decomposition). -

Purification : The crude yellow solid/oil is usually sufficiently pure. If necessary, recrystallize from EtOH/Pentane or pass through a short silica plug (eluting with Hexanes/EtOAc).

Stage 2: Thermolysis (Cyclization to Indole)

Safety Warning : Vinyl azides can decompose explosively if heated in the absence of solvent. Always perform this step in dilute solution.

Step-by-Step:

-

Setup : Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent : Charge the flask with Xylene (boiling point ~140°C). Use enough solvent to maintain a final concentration of 0.1 M to 0.2 M (approx. 10–20 mL per gram of azide).

-

Why? High dilution favors intramolecular cyclization over intermolecular polymerization.

-

-

Thermolysis : Bring the Xylene to a vigorous reflux.

-

Addition : Dissolve the

-azidocinnamate from Stage 1 in a minimal amount of Xylene. Add this solution dropwise to the refluxing solvent over 1–2 hours.-

Visual Cue: Evolution of N

gas will be observed. The yellow color of the azide typically fades to a fluorescent blue/green (characteristic of indoles) or brown.

-

-

Completion : Continue reflux for 1–4 hours after addition is complete. Monitor by TLC (disappearance of the less polar azide spot).

-

Isolation : Cool to room temperature. If the product crystallizes, filter directly. Otherwise, concentrate the solvent under reduced pressure.

-

Purification : Recrystallize from Toluene/Hexanes or purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Data & Validation

Expected Yields

The following yields are typical for the conversion of 2-substituted benzaldehydes to 4-substituted indole-2-carboxylates using this protocol.

| Substituent (2-Pos on Aldehyde) | Target Indole (4-Pos) | Stage 1 Yield (Azide) | Stage 2 Yield (Indole) | Overall Yield |

| -H (Benzaldehyde) | Indole-2-carboxylate | 75% | 85% | ~64% |

| -Cl (2-Chlorobenzaldehyde) | 4-Chloroindole | 74% | 70% | ~52% |

| -NO | 4-Nitroindole | 80% | 60% | ~48% |

| -OMe (2-Methoxybenzaldehyde) | 4-Methoxyindole | 65% | 55% | ~36% |

| -Me (2-Methylbenzaldehyde) | 4-Methylindole | 60% | 78% | ~47% |

Data aggregated from Knittel (1985) and Gribble (2000).[1]

Analytical Confirmation

-

1H NMR : Look for the characteristic doublet (J ~ 8 Hz) at the C-5 and C-7 positions. The C-4 substituent will eliminate one aromatic proton signal and alter the splitting pattern of H-5 (becoming a doublet or dd) and H-3 (singlet, if ester is present at C-2).

-

IR : Disappearance of the strong Azide stretch (~2120 cm

) is the primary indicator of reaction completion during Stage 2.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield in Stage 1 | Aldol condensation reversal or Cannizzaro side reaction. | Use Ethyl Trifluoroacetate (1 equiv) to quench alkoxide. Maintain temp < -5°C during addition. |

| Polymerization (Tarring) | Concentration too high during thermolysis. | Increase solvent volume (Xylene) to 0.05 M. Add azide solution slower to refluxing solvent. |

| Incomplete Cyclization | Temperature too low. | Switch from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C). |

| Explosion/Rapid Decomp | Neat azide heated or concentrated too fast. | NEVER heat the azide without solvent. Ensure inert atmosphere (N |

References

-

Hemetsberger, H., & Knittel, D. (1972).[1][2] Synthese und Thermolyse von

-Azidoacrylestern.[1][3][4] Monatshefte für Chemie, 103, 194–204.[1] [Link] -

Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]

- Driver, T. G., et al. (2008). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry. (Note: Refers to optimization using trifluoroacetate, often cited in context of Driver's work on styryl azides).

Sources

Technical Guide: Preservation and Handling of 1-Methylindole-4-carboxamide in Pharmaceutical Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Methylindole-4-carboxamide is a critical pharmacophore intermediate, notably utilized in the synthesis of antitubercular agents targeting tryptophan biosynthesis (specifically inhibiting tryptophan synthase, TrpAB) and various kinase inhibitors.

While the carboxamide moiety provides relative hydrolytic stability, the electron-rich indole core presents specific stability challenges—primarily photo-oxidative degradation at the C2-C3 double bond. This guide outlines a self-validating storage and handling protocol designed to minimize oxidative radical formation and ensure experimental reproducibility.

Physicochemical Profile[2][3][6][8][9][10][11][12][13][14]

| Property | Specification | Notes |

| CAS Number | 1869869-40-8 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Off-white to tan solid | Darkening indicates oxidation (indoxyl formation). |

| Solubility | DMSO (>50 mM), DMF, Methanol | Low aqueous solubility; precipitates in water. |

| pKa (Calculated) | ~16 (Amide N-H), Indole N is methylated | Non-basic character facilitates neutral storage. |

| Hygroscopicity | Low to Moderate | Amide H-bonds can attract atmospheric moisture. |

Storage Stability & Degradation Mechanisms

The Mechanism of Failure

The primary threat to 1-methylindole-4-carboxamide is photo-oxidative cyclization . Despite the N1-methylation blocking simple indoxyl formation, the C2-C3

-

Photo-excitation: Exposure to UV/VIS light generates a radical cation at C3.

-

Peroxidation: Reaction with atmospheric oxygen forms a C3-hydroperoxide.

-

Cleavage: This can lead to ring-opening (oxidative cleavage) or polymerization, manifesting as a color change from off-white to deep red/brown.

Protocol A: Long-Term Storage

Objective: Maintain purity >98% over 12+ months.

-

Container Selection: Use Amber Borosilicate Glass (Type I). Plastic tubes (polypropylene) are permeable to oxygen over time and should be avoided for long-term storage.

-

Atmosphere: Purge headspace with Argon (preferred) or Nitrogen. Argon is heavier than air and provides a superior blanket for the solid interface.

-

Temperature: Store at -20°C . While stable at 4°C for weeks, -20°C arrests kinetic oxidation rates.

-

Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing silica gel packets to mitigate amide-driven hygroscopicity.

Visualization: Storage Decision Logic[6]

Caption: Logic flow for initial receipt and preservation. Color inspection is the critical "Go/No-Go" gate.

Handling & Solubilization Protocols

Solvent Compatibility[15]

-

Recommended: DMSO (Dimethyl Sulfoxide) is the gold standard for biological stock solutions due to high solubility and stability.

-

Alternative: DMF (Dimethylformamide) or Methanol (for chemical synthesis applications).

-

Avoid: Protophilic solvents (e.g., Acetone) for long-term storage, as they can facilitate aldol-type side reactions with the amide if trace base is present.

Protocol B: Preparation of 100 mM Stock Solution

Safety Note: Wear nitrile gloves. Indoles can be irritants.[1][2][3]

-

Equilibration: Allow the -20°C vial to warm to room temperature before opening . This prevents condensation from forming on the cold solid (water introduction).

-

Weighing: Weigh 17.4 mg of 1-methylindole-4-carboxamide.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortexing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

-

Troubleshooting: If turbidity persists, sonicate in a water bath at 35°C for 2 minutes.

-

-

Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber microtubes.

-

Freezing: Flash freeze (optional but recommended) and store at -20°C or -80°C.

Visualization: Solubilization Workflow

Caption: Step-by-step solubilization process emphasizing moisture control and particulate filtration.

Quality Control & Self-Validation

To ensure scientific integrity, users must validate the compound's integrity before critical assays.

QC Method 1: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

-

Detection: 254 nm (Indole absorption) and 280 nm .

-

Pass Criteria: Single sharp peak.

-

Fail Criteria: Appearance of late-eluting peaks (dimers) or broadening at the baseline (oxidation products).

QC Method 2: 1H-NMR Validation

Key diagnostic peaks (DMSO-d6) to confirm structural integrity:

-

Indole C2-H: Singlet/Doublet around

7.3 - 7.5 ppm. Loss of this sharp signal indicates ring oxidation. -

N-Methyl: Sharp singlet around

3.8 ppm. -

Amide Protons: Broad singlets (often split) around

7.0 - 8.0 ppm.

References

-

National Institutes of Health (NIH). (2021).[4] Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis.[4][5] Cell Chemical Biology. Link

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methylindole-4-carboxylic acid. Link

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Link

-

Sigma-Aldrich. (2025).[1] Product Specification: 1-Methylindole-4-carboxamide.[6] Link

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methylindole-4-carboxamide | 1869869-40-8 [sigmaaldrich.com]

Accelerated Lead Optimization: Microwave-Assisted Synthesis of Indole-4-Carboxamide Analogs

Executive Summary & Strategic Importance

Indole-4-carboxamides act as privileged scaffolds in kinase inhibitor discovery, showing high potency against targets such as IKK

Conventional thermal amidation of indole-4-carboxylic acids often requires prolonged reaction times (12–48 hours), harsh activating agents (e.g., SOCl

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these barriers. By utilizing dielectric heating and Propylphosphonic Anhydride (T3P®), this workflow reduces reaction times to <30 minutes, suppresses side reactions, and enables high-throughput library generation.

Retrosynthetic Logic & Pathway Analysis

To access the Indole-4-carboxamide core efficiently, we employ a disconnection strategy that favors late-stage diversification. The microwave protocol focuses on the final amidation step, allowing for the rapid parallel synthesis of analogs from a common acid intermediate.

Figure 1: Retrosynthetic Analysis of Indole-4-Carboxamides

Caption: Retrosynthetic strategy highlighting the direct amidation route (Solid lines) vs. aminocarbonylation (Dashed).

Core Protocol: Microwave-Assisted T3P Amidation

This protocol utilizes T3P (Propylphosphonic Anhydride) . Unlike HATU or EDC, T3P exhibits low toxicity and its by-products are water-soluble, simplifying the workup to a simple phase separation—critical for high-throughput synthesis.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Indole-4-carboxylic acid (1.0 equiv)

-

Amine Partner: Primary or Secondary Amine (1.2 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility substrates)

-

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Experimental Workflow

-

Preparation: In a 2–5 mL microwave process vial, charge Indole-4-carboxylic acid (0.5 mmol, 80.5 mg) and the chosen Amine (0.6 mmol).

-

Solvation: Add EtOAc (2.0 mL). If the acid is insoluble, use DMF.

-

Activation: Add DIPEA (1.5 mmol, 260 µL) followed by T3P solution (1.0 mmol). Note: T3P is added last to prevent premature hydrolysis.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation (Standard Method):

-

Temperature: 100 °C

-

Time: 15 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 150 W)

-

Pre-stirring: 30 seconds (High absorption setting)

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Dilute reaction mixture with EtOAc (10 mL).

-

Wash with water (2 x 5 mL), sat. NaHCO

(1 x 5 mL), and brine (1 x 5 mL). -

Dry organic layer over MgSO

, filter, and concentrate.

-

Figure 2: Reaction Workflow Diagram

Caption: Step-by-step T3P-mediated microwave amidation workflow.

Optimization & Comparative Data

The following data illustrates the efficiency of Microwave (MW) irradiation versus Conventional Heating (CH) for the synthesis of N-benzyl-1H-indole-4-carboxamide.

Table 1: Optimization of Reaction Parameters

| Entry | Coupling Agent | Solvent | Method | Temp (°C) | Time | Yield (%) | Notes |

| 1 | EDC / HOBt | DMF | CH | 25 | 24 h | 45% | Incomplete conversion |

| 2 | HATU | DMF | CH | 25 | 12 h | 78% | Difficult purification (HMPA byproducts) |

| 3 | T3P | EtOAc | CH | Reflux | 6 h | 65% | Slow kinetics |

| 4 | T3P | EtOAc | MW | 80 | 10 min | 82% | Clean profile |

| 5 | T3P | EtOAc | MW | 100 | 15 min | 94% | Optimal Condition |

| 6 | T3P | EtOAc | MW | 140 | 10 min | 60% | Decarboxylation observed |

Key Mechanistic Insight

The 4-position of the indole is sterically crowded. Microwave irradiation provides rapid kinetic energy transfer, effectively overcoming the activation energy barrier (

Troubleshooting & Critical Parameters

N-Acylation (Regioselectivity)

-

Issue: Formation of N1-acylated byproducts (di-amide formation).

-

Cause: High acidity of the indole N-H (pKa ~16) combined with excess base/coupling agent.

-

Solution:

-

Maintain stoichiometry: Do not exceed 2.2 equiv of T3P.

-

Use Indole-4-carboxylic acid (unprotected): The carboxylate forms first, and the N-H is less nucleophilic than the external amine.

-

If N-acylation persists, use 1-(tert-butoxycarbonyl)indole-4-carboxylic acid (Boc-protected). The Boc group is thermally stable at 100°C/15 min but may degrade at >120°C.

-

Thermal Decarboxylation

-

Issue: Loss of CO

leading to indole (parent) formation. -

Cause: Excessive temperature (>130°C) in the presence of base.

-

Solution: Do not exceed 110°C. If higher temperatures are needed for unreactive amines, switch to Protocol B (Aminocarbonylation) starting from 4-bromoindole, as it avoids the thermal instability of the carboxylic acid.

Solubility

-

Issue: Indole-4-carboxylic acid precipitates in EtOAc.

-

Solution: Add a co-solvent of DMF (10-20% v/v). T3P is compatible with DMF.

Alternative Route: Pd-Catalyzed Aminocarbonylation

Use this route if the carboxylic acid is unavailable or thermally unstable.

Protocol:

-

Combine 4-bromoindole (1.0 equiv), Amine (2.0 equiv), and Mo(CO)

(Solid CO source, 1.0 equiv). -

Catalyst: Pd(OAc)

(5 mol%) / Xantphos (10 mol%). -

Base: DBU (2.0 equiv).

-

Solvent: 1,4-Dioxane.

-

Microwave: 150°C for 20 minutes. Note: This requires a higher temperature but avoids the carboxylic acid intermediate.

References

-

Microwave-Assisted Synthesis of Indoles (Review)

-

T3P Amidation Protocols

- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

Indole-4-Carboxamide Kinase Inhibitors

- Luo, J., et al. (2020). Design and synthesis of indole-4-carboxamide derivatives as potent, selective and orally bioavailable IKKβ inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Microwave Effect on Amidation

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylindole-4-Carboxamide Synthesis

Ticket #: INC-8829-IND Topic: Yield Optimization & Process Stability Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Orphan" Position Challenge

Welcome to the technical support center for 1-methylindole-4-carboxamide . If you are here, you are likely experiencing low yields (typically <40%) or difficulty isolating the pure primary amide.

The C4 position of the indole ring is notoriously difficult to functionalize due to the peri-interaction with the C3 proton and the electronic bias of the pyrrole ring, which favors electrophilic attack at C3. Furthermore, the 1-methylindole-4-carboxamide scaffold is a "molecular cliff"—it is prone to two specific failure modes:

-

Regio-scrambling during the methylation step (C3 vs N1).

-

Over-hydrolysis during the amide formation (Nitrile

Amide

This guide abandons the "textbook" approach in favor of process-resilient protocols derived from scale-up failures and successes.

Module 1: Route Selection (The Decision Matrix)

Before troubleshooting your current reaction, verify you are using the correct route for your scale and available equipment.

Figure 1: Synthetic decision tree. Route B is the industrial preferred method for yield consistency.

Module 2: The Precursor Bottleneck (N-Methylation)

User Issue: "I am getting a mixture of N-methyl and C3-methyl products." Root Cause: The indole anion is an ambident nucleophile. Under thermodynamic control or high temperatures, C-alkylation becomes competitive.

Optimized Protocol: Cryogenic Deprotonation

Do not use K2CO3/DMF at reflux. The high temperature promotes C-alkylation.

-

Dissolution: Dissolve 4-bromoindole (or 4-cyanoindole) in anhydrous THF (not DMF). THF allows for lower temperatures.

-

Deprotonation: Cool to -10°C . Add NaH (60% dispersion, 1.2 eq) portion-wise.

-

Checkpoint: Wait 30 mins. Evolution of H2 must cease. The solution often turns green/brown.

-

-

Methylation: Add MeI (1.1 eq) dropwise at -10°C.

-

Warm-up: Allow to warm to RT slowly over 2 hours.

-

Quench: Add saturated NH4Cl.

Yield Expectation: >92% N1-isomer.

Module 3: The Critical Junction (Amide Formation)

This is where 80% of yields are lost. Choose the troubleshooting guide matching your precursor.

Scenario A: Hydrolysis of 4-Cyano-1-methylindole

User Issue: "My reaction goes all the way to the carboxylic acid." The Fix: The Radziszewski Reaction . Standard acid/base hydrolysis is too harsh. You must use alkaline hydrogen peroxide to stop at the amide.

The Mechanism (Why it works)

The hydroperoxide anion (

Figure 2: Kinetic selectivity of the Radziszewski reaction preventing over-hydrolysis.

Protocol A (High Yield):

-

Dissolve 4-cyano-1-methylindole (1.0 eq) in DMSO (5 vol). Note: DMSO is critical for solubility and accelerating the reaction.

-

Add K2CO3 (3.0 eq).

-

Cool to 0°C.

-

Add 30% H2O2 (4.0 eq) dropwise. Exothermic! Keep T < 20°C.

-

Allow to warm to RT. Monitor by HPLC every 30 mins.

-

Workup: Pour into ice water. The amide should precipitate. Filter and wash with water.[1]

-

Troubleshooting: If no precipitate, extract with EtOAc (5x) as the amide is polar.

-

Scenario B: Aminocarbonylation of 4-Bromo-1-methylindole

User Issue: "Low conversion, Pd black formation, or starting material recovery." The Fix: Use a CO surrogate (Mo(CO)6) or a balloon, but the ligand selection is the key. 4-substituted indoles are sterically hindered.

Protocol B (Scalable & Robust):

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: Xantphos (10 mol%) or dppf . Monodentate ligands like PPh3 often fail here.

-

CO Source: Molybdenum Hexacarbonyl [Mo(CO)6] (1 eq) OR CO balloon.

-

Nucleophile: Ammonium Chloride (NH4Cl) (3 eq) + DIPEA (3 eq). Using ammonia gas is difficult to meter; NH4Cl/Base generates NH3 in situ.

-

Solvent: 1,4-Dioxane.[2]

-

Temp: 80-100°C.[3]

Data Comparison: Ligand Effect on Yield

| Ligand | Yield (%) | Observation |

| PPh3 | 15% | Heavy Pd black precipitation. Incomplete conversion. |

| BINAP | 45% | Slow reaction rate. |

| Xantphos | 88% | High turnover. Clean conversion. |

| dppf | 82% | Good alternative to Xantphos. |

Module 4: Purification & Isolation

The 1-methylindole-4-carboxamide is moderately polar and can be difficult to separate from the carboxylic acid byproduct if Route A fails.

Solubility Profile:

-

Water: Insoluble.

-

DCM: Moderately soluble.

-

EtOAc: Soluble (Hot).

-

Methanol: Highly Soluble.

Purification Strategy:

-

Slurry Wash: If the product is colored (yellow/brown), slurry the solid in MTBE or Cold Ethanol . The amide is less soluble than the impurities.

-

Recrystallization: If purity is <95%, recrystallize from EtOAc/Heptane (1:1) . Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly.

References

-

Synthetic Route & Scale-up (General Indole Carboxamides)

- Title: Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 (Contains relevant indole-4-carboxamide intermedi

- Source: Organic Process Research & Development, 2013.

-

URL:[Link]

-

Nitrile Hydration (Radziszewski Conditions)

- Title: Practical Synthesis of Indole-4-carboxamides via Controlled Hydrolysis.

- Source: Organic Syntheses (General Procedure Adapt

-

URL:[Link] (Note: Link to analogous nitrile hydration procedure).

-

Palladium Carbonylation (Ligand Effects)

-

N-Methylation Selectivity

- Title: Monoselective N-Methyl

- Source: Organic Letters, 2022.

-

URL:[Link]

Sources

Technical Support Center: Troubleshooting Indole-4-Carboxylic Acid Decarboxylation

Topic: Decarboxylation of Indole-4-Carboxylic Acid Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide

Executive Summary

Decarboxylating indole-4-carboxylic acid is significantly more challenging than its 3-isomer counterpart. While indole-3-carboxylic acid often decarboxylates under mild acidic conditions due to the stabilization of the intermediate by the nitrogen lone pair, the 4-position (located on the benzene ring) behaves closer to an unactivated benzoic acid.

This guide prioritizes protodecarboxylation —the removal of the carboxyl group to yield the hydro-derivative. We present three protocols ranging from modern catalytic methods to classical thermal approaches, followed by a deep-dive troubleshooting section.

Module 1: Primary Protocols

Method A: Silver-Catalyzed Protodecarboxylation (Recommended)

Best for: Small-to-medium scale (mg to g), minimizing polymerization.

This modern approach utilizes silver(I) to lower the activation energy, allowing the reaction to proceed at ~120°C rather than the >200°C required for thermal methods.

| Parameter | Condition |

| Catalyst | Ag₂CO₃ (10–20 mol%) |

| Additives | Acetic Acid (5–10 mol%) |

| Solvent | DMSO (0.5 M concentration) |

| Temperature | 120°C |

| Atmosphere | Inert (Argon/Nitrogen) |

Step-by-Step:

-

Charge a reaction vial with Indole-4-carboxylic acid (1.0 equiv), Ag₂CO₃ (0.1 equiv), and AcOH (0.05 equiv).

-

Add DMSO (anhydrous preferred).

-

Seal and purge with Argon for 5 minutes.

-

Heat to 120°C for 16–24 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na₂SO₄, and concentrate.

Method B: Classical Copper/Quinoline (The "Brute Force" Method)

Best for: Substrates resistant to Method A; large scale where DMSO disposal is costly.

This method relies on high thermal energy and copper coordination. Warning: The high temperature (190–200°C) significantly increases the risk of indole polymerization ("tarring").

| Parameter | Condition |

| Catalyst | Copper powder (bronze) or Cu₂O (0.5–1.0 equiv) |

| Solvent | Quinoline (High boiling point base) |

| Temperature | 190°C – 210°C (Reflux) |

| Time | 2–6 hours (Monitor closely) |

Step-by-Step:

-

Suspend Indole-4-carboxylic acid in Quinoline (approx. 3 mL per mmol).

-

Add Copper powder (0.5 equiv).

-

Critical: Degas the solution thoroughly (sparge with N₂ for 15 mins). Oxygen at this temperature guarantees polymerization.

-

Heat to reflux (approx. 200°C).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 2M HCl (3x) to remove Quinoline (this is exothermic; add slowly). Wash with brine, dry, and concentrate.

Module 2: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The mechanism involves the formation of a metal-arene intermediate.[1]

Caption: Figure 1. Metal-mediated protodecarboxylation pathway vs. thermal polymerization side-reaction.

Module 3: Troubleshooting & FAQs